4-Bromo-3-fluoropyridine hydrate 4-Bromo-3-fluoropyridine hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594634
InChI: InChI=1S/C5H3BrFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2
SMILES: C1=CN=CC(=C1Br)F.O
Molecular Formula: C5H5BrFNO
Molecular Weight: 194.00 g/mol

4-Bromo-3-fluoropyridine hydrate

CAS No.:

Cat. No.: VC13594634

Molecular Formula: C5H5BrFNO

Molecular Weight: 194.00 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-fluoropyridine hydrate -

Specification

Molecular Formula C5H5BrFNO
Molecular Weight 194.00 g/mol
IUPAC Name 4-bromo-3-fluoropyridine;hydrate
Standard InChI InChI=1S/C5H3BrFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2
Standard InChI Key RRCDCJACNKGZQR-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1Br)F.O
Canonical SMILES C1=CN=CC(=C1Br)F.O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Hydration

4-Bromo-3-fluoropyridine hydrate belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1, bromine at position 4, and fluorine at position 3. The hydrate designation indicates the presence of water molecules within its crystal lattice, which stabilize the solid-state structure through hydrogen bonding . Key molecular parameters include:

PropertyValueSource
Molecular formulaC5H5BrFNO\text{C}_5\text{H}_5\text{BrFNO}
Molecular weight194.00 g/mol
CAS number2546-52-3

X-ray crystallography of analogous compounds (e.g., 4-chloro-3-fluoropyridine) reveals planar aromatic rings with halogen atoms inducing localized electron withdrawal, altering reactivity patterns.

Electronic Effects and Reactivity

The electron-withdrawing fluorine at position 3 decreases the electron density of the pyridine ring, directing electrophilic substitution to the less deactivated positions. Bromine’s polarizability enhances its suitability as a leaving group in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings. Comparative pKa data for pyridine derivatives (e.g., 3-fluoropyridine, pKa ≈ 2.7) suggest that 4-bromo-3-fluoropyridine exhibits enhanced acidity at the nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2) .

Synthesis Methodologies

Bromination and Fluorination Strategies

Synthesis typically involves sequential halogenation of pyridine precursors. Electrophilic aromatic substitution (EAS) is a common route:

  • Fluorination: Direct fluorination using HF\text{HF}-pyridine complexes or Selectfluor\text{Selectfluor} at position 3.

  • Bromination: Subsequent bromination at position 4 using Br2\text{Br}_2 or NBS\text{NBS} in acetic acid .

A representative procedure adapted from phenol bromination involves:

  • Reactants: Pyridine derivative, KBr\text{KBr}, ZnAl-BrO3\text{ZnAl-BrO}_3^--layered double hydroxide (LDH) catalyst.

  • Conditions: 35°C in acetic acid/water, monitored via TLC.

  • Yield: ~70% after column chromatography .

Purification and Characterization

Vacuum distillation and silica gel chromatography (ethyl acetate/petroleum ether) isolate the product. Purity (>99%) is confirmed via GC-MS and 1H NMR^1\text{H NMR}, with characteristic shifts for aromatic protons adjacent to halogens.

Physicochemical Properties

PropertyValueSource
Boiling point~210–215°C (estimated)
SolubilityMiscible in DMF, THF

The hydrate form shows increased polarity, enhancing solubility in polar aprotic solvents.

Spectroscopic Features

  • IR: Strong absorption at 670 cm1^{-1} (C-Br stretch) and 1220 cm1^{-1} (C-F stretch).

  • 13C NMR^{13}\text{C NMR}: Peaks at δ 148 ppm (C-4, Br-substituted) and δ 152 ppm (C-3, F-substituted).

Reactivity and Synthetic Applications

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, enabling access to biaryl structures. For example:

4-Br-3-F-pyridine+Ar-B(OH)2Pd(PPh3)44-Ar-3-F-pyridine+B(OH)3[1][4]\text{4-Br-3-F-pyridine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Ar-3-F-pyridine} + \text{B(OH)}_3 \text{[1][4]}

Nucleophilic Aromatic Substitution

Reaction with amines or alkoxides at elevated temperatures replaces bromine, yielding 4-substituted-3-fluoropyridines. For instance:

4-Br-3-F-pyridine+NH3Δ4-NH2-3-F-pyridine+HBr[4]\text{4-Br-3-F-pyridine} + \text{NH}_3 \xrightarrow{\Delta} \text{4-NH}_2\text{-3-F-pyridine} + \text{HBr} \text{[4]}

Industrial and Pharmaceutical Relevance

Drug Intermediate

4-Bromo-3-fluoropyridine hydrate is a precursor to kinase inhibitors and antiviral agents. Its fluorine atom enhances metabolic stability, while bromine allows modular derivatization.

Agrochemical Synthesis

Used in herbicides and fungicides, where the pyridine core interacts with biological targets via hydrogen bonding and π-stacking.

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